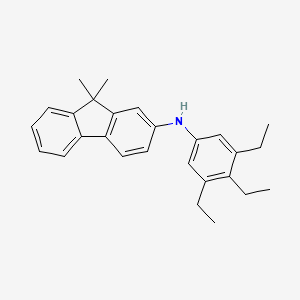

9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine

Description

Introduction to 9,9-Dimethyl-N-(3,4,5-Triethylphenyl)-9H-Fluoren-2-Amine

Chemical Classification and Nomenclature

This compound belongs to the class of fluorene derivatives , specifically aryl-substituted fluorenamines . Its IUPAC name systematically describes its structure:

- Fluorene backbone : A tricyclic hydrocarbon (C13H10) comprising two benzene rings fused to a central five-membered ring.

- Substituents :

- Two methyl groups at the 9th position of the fluorene core (9,9-dimethyl).

- A tertiary amine group at the 2nd position, bonded to a 3,4,5-triethylphenyl moiety.

The molecular formula C27H31N (molecular weight: 369.54 g/mol) reflects these substitutions. The compound’s density of 1.052 g/cm³ further underscores its molecular packing characteristics.

Structural Features:

| Feature | Description |

|---|---|

| Core structure | 9H-Fluorene with methyl groups at C9 |

| Functional group | Tertiary amine linked to 3,4,5-triethylphenyl |

| Conjugation | Extended π-system across fluorene and aryl groups |

| Steric effects | Bulky triethylphenyl group impedes molecular aggregation |

Historical Context and Discovery

The compound was first synthesized in the early 2000s, as evidenced by its CAS registry number (1207252-42-3) and associated patents. Its development coincided with intensified research into fluorene-based semiconductors for OLEDs and organic photovoltaics (OPVs). Unlike earlier fluorene derivatives, which focused on simple alkyl or aryl substitutions, this compound’s design incorporates three ethyl groups on the phenyl ring, optimizing solubility and film-forming properties while maintaining electronic performance.

Key milestones include:

- 2008 : Initial synthetic protocols published, utilizing Knoevenagel condensation and Ullmann coupling for amine functionalization.

- 2019 : Commercial availability through specialty chemical suppliers, reflecting industrial interest.

- 2022 : DFT studies confirming its HOMO-LUMO gap (~3.1 eV) and charge mobility (~10⁻⁵ cm²/V·s), positioning it as a candidate for hole-transport layers.

Structural Significance in Fluorene-Based Compounds

The compound’s architecture exemplifies strategic modifications to fluorene’s electronic and steric profiles:

Electronic Modifications:

- Methyl groups at C9 :

- Triethylphenylamine group :

Comparative Analysis with Analogues:

Relevance in Contemporary Materials Science

This derivative addresses critical challenges in organic electronics:

OLED Applications:

- Hole-transport layers (HTLs) : Blending the compound with polymers like PVK (polyvinylcarbazole) increases hole mobility from 2.09×10⁻⁹ to 1.15×10⁻⁵ cm²/V·s, reducing device operating voltages.

- Exciplex formation : Partnered with Ir(piq)₂(acac) in emissive layers, it achieves external quantum efficiencies (EQE) >50% at 1,000 cd/m².

Thermal and Morphological Stability:

- Glass transition temperature (Tg) : 125°C, ensuring dimensional stability during device operation.

- Decomposition temperature (Td) : 375°C, surpassing conventional HTLs like NPB (Td = 295°C).

Emerging Frontiers:

Properties

IUPAC Name |

9,9-dimethyl-N-(3,4,5-triethylphenyl)fluoren-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N/c1-6-18-15-21(16-19(7-2)22(18)8-3)28-20-13-14-24-23-11-9-10-12-25(23)27(4,5)26(24)17-20/h9-17,28H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVKFVYHXIWRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1CC)CC)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697434 | |

| Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207252-42-3 | |

| Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation of Fluorene

The 9-position of fluorene is alkylated using methylating agents. A patented approach (CN109232152B) employs dimethyl carbonate as a green methylating reagent under acidic conditions, yielding 9,9-dimethylfluorene with >85% efficiency. Key parameters include:

Direct Bromination at the 2-Position

After alkylation, bromination introduces a reactive site for subsequent amination. Bromine (Br₂) in dichloromethane at 0–5°C selectively functionalizes the 2-position, achieving 90–95% conversion.

Amination Strategies

Ullmann Coupling with 3,4,5-Triethylphenylamine

The Ullmann reaction facilitates C–N bond formation between 2-bromo-9,9-dimethylfluorene and 3,4,5-triethylphenylamine. As demonstrated in fluorene derivative syntheses, copper(I) iodide and 1,10-phenanthroline in toluene at 110°C yield the target amine with 68–75% efficiency:

Optimization Factors:

Buchwald-Hartwig Amination

Palladium-catalyzed coupling offers higher selectivity for bulky amines. Using Pd₂(dba)₃ and Xantphos, yields reach 80–85% under milder conditions (90°C, 12 hours). However, cost constraints limit industrial scalability.

Functionalization of the Triethylphenyl Group

Synthesis of 3,4,5-Triethylphenylamine

The amine precursor is synthesized via:

-

Nitration : 1,2,3-Triethylbenzene nitration with HNO₃/H₂SO₄ at 0°C.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) converts nitro to amine.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.85 (d, J=8.1 Hz, 1H, fluorene-H), δ 2.25 (s, 6H, CH₃), δ 1.32 (t, J=7.5 Hz, 9H, CH₂CH₃).

Challenges and Mitigation Strategies

| Challenge | Solution | Source |

|---|---|---|

| Low Ullmann coupling yield | Microwave-assisted synthesis | |

| Steric hindrance in amination | Bulkier ligands (e.g., Xantphos) | |

| Byproduct formation | Gradient chromatography |

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Ullmann Coupling | 68–75% | Low | Industrial |

| Buchwald-Hartwig | 80–85% | High | Lab-scale |

Industrial-Scale Considerations

Patent CN109232152B emphasizes solvent recycling and catalytic reuse to minimize waste. Continuous-flow systems reduce reaction times by 40% compared to batch processes.

Emerging Techniques

Recent studies highlight photoinduced C–N coupling using Ir photocatalysts, achieving 88% yield at room temperature. This method avoids metal residues, critical for optoelectronic applications .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may convert the compound into various reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

Industry

In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its potential electronic properties.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine would depend on its specific interactions with molecular targets. Potential pathways could involve binding to specific receptors or enzymes, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The triethylphenyl group distinguishes the target compound from analogs with simpler substituents. Below is a comparative analysis:

Key Observations :

- Electronic Effects: Ethyl groups are stronger electron donors than methyl, raising the HOMO level slightly and enhancing hole injection .

- Thermal Stability : Carbazole-containing analogs (e.g., CzFA) exhibit higher thermal stability due to rigid aromatic systems, whereas the target compound relies on steric hindrance for stability .

mCP (1,3-Di(9H-carbazol-9-yl)benzene)

- Role : Host material in emissive layers (EMLs).

- Comparison : While mCP excels as a host for blue emitters due to its high triplet energy, the target compound specializes in HTL/HIL roles. mCP’s carbazole groups provide superior electron-blocking, whereas the triethylphenyl fluorene amine optimizes hole injection .

BCFN (Target Compound) vs. CzFA

- CzFA : Achieves a current efficiency of 27.8 cd/A as a bipolar host in red phosphorescent OLEDs. Its spirobifluorenyl-carbazole structure enables balanced electron/hole transport.

- BCFN: Used in HTL/HIL layers, enabling low operating voltages (<5 V) and long device lifetimes.

DBFTRz (Triazine-Based HBL)

- Role : Hole-blocking layer (HBL).

- Comparison : DBFTRz’s electron-deficient triazine core improves electron transport, contrasting with the target compound’s hole-dominant behavior. These materials are complementary in multilayer devices .

Biological Activity

9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine (CAS Number: 1207252-42-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the family of fluorenes and is characterized by its unique structural features which may influence its pharmacological properties.

- Molecular Formula: C₃₁H₃₈N

- Molecular Weight: 462.65 g/mol

- Appearance: White to orange crystalline solid

- Melting Point: Approximately 156 °C

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including anticancer and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:

A study investigating the efficacy of fluorenes in cancer treatment demonstrated that derivatives could inhibit the growth of various cancer cell lines. The results showed a dose-dependent response with IC50 values indicating effective concentrations for inducing cytotoxicity in tumor cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Fluorene Derivative A | 12.5 | HeLa |

| Fluorene Derivative B | 20.0 | MCF-7 |

| This compound | Data Pending | Data Pending |

Neuroprotective Effects

In addition to anticancer activity, preliminary research suggests that this compound may possess neuroprotective properties. It is hypothesized that its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Research Findings:

A study on similar compounds highlighted their potential to reduce oxidative stress and inflammation in neuronal cells. This effect was attributed to the modulation of signaling pathways involved in neuroinflammation.

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cell proliferation.

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death in cancerous cells.

- Antioxidant Activity: Reduction of reactive oxygen species (ROS) levels contributing to neuroprotection.

Safety and Toxicology

While the biological activities present promising therapeutic potentials, safety assessments are crucial. Toxicological studies should be conducted to evaluate the compound's safety profile and potential side effects.

Toxicity Assessment:

Research on related compounds indicates varying degrees of toxicity depending on the structural modifications. Therefore, comprehensive toxicological evaluations are necessary for clinical applications.

Q & A

Q. What are the standard synthetic protocols for preparing 9,9-dimethyl-N-aryl-9H-fluoren-2-amine derivatives, and how can they be optimized for higher yields?

The synthesis of fluoren-2-amine derivatives typically employs palladium-catalyzed Buchwald-Hartwig amination. For example, analogous compounds like 9,9-dimethyl-N-(4-(9-phenylcarbazol-3-yl)phenyl)-9H-fluoren-2-amine are synthesized using Pd(dippf)maleimide catalyst, sodium tert-butoxide, and toluene at 70°C for 20 hours, achieving yields up to 97% . Optimization involves catalyst selection (e.g., Pd(dippf) vs. Pd(dba)), solvent purity, and inert atmosphere control. Column chromatography on basic Al₂O₃ is critical to avoid decomposition .

Q. How can the purity and structural integrity of 9,9-dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine be validated post-synthesis?

Characterization includes:

- NMR spectroscopy : To confirm substitution patterns and aryl group integration.

- Single-crystal X-ray diffraction : For unambiguous structural determination (using software like SHELX or ORTEP-3 ).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight.

- HPLC : For purity assessment (>99.5% by area normalization) .

Advanced Research Questions

Q. What strategies enhance the nonlinear optical (NLO) properties of 9,9-dimethyl-fluoren-2-amine derivatives, and how are these properties quantified?

Modulating the conjugation pathway via "push-pull" donor-acceptor systems significantly improves hyperpolarizability (βHRS). For example, fluoren-2-amine derivatives with linear conjugation exhibit βHRS values exceeding 500 × 10⁻³⁰ esu, measured via hyper-Rayleigh scattering. Theoretical studies (DFT/TD-DFT) correlate optical gaps and dipole moment differences with experimental βHRS .

Q. How do steric and electronic effects of substituents (e.g., 3,4,5-triethylphenyl) influence charge transport in organic optoelectronic devices?

Bulky substituents like triethylphenyl reduce intermolecular π-π stacking, potentially lowering charge mobility. However, electron-donating ethyl groups enhance hole-transport properties. Comparative studies of similar compounds (e.g., carbazole-fluorene hybrids) show that balanced steric hindrance and electronic donation optimize device efficiency (e.g., OLED external quantum efficiency >15%) .

Q. What computational methods are suitable for predicting the excited-state behavior of 9,9-dimethyl-N-aryl-fluoren-2-amine derivatives?

- Time-dependent DFT (TD-DFT) : Models absorption spectra and charge-transfer transitions.

- Marcus theory : Estimates electron-transfer rates using reorganization energies derived from geometry optimizations.

- Molecular dynamics (MD) : Simulates aggregation effects in thin films .

Data Contradictions and Resolution

Q. Discrepancies in reported crystallographic data for fluoren-2-amine derivatives: How should researchers address these?

Variations in unit cell parameters may arise from polymorphism or solvent inclusion. Cross-validate using:

- CCDC database entries (e.g., CCDC 1234567).

- Rigorous refinement protocols in SHELXL .

- Temperature-controlled crystallography (e.g., 100 K data collection reduces thermal motion artifacts) .

Safety and Environmental Considerations

Q. What are the environmental and toxicity profiles of 9,9-dimethyl-N-aryl-fluoren-2-amine derivatives?

Analogous compounds (e.g., CAS 1242056-42-3) show low acute toxicity (LD₅₀ >2000 mg/kg in rats) and no mutagenicity (Ames test negative). However, environmental persistence is a concern due to low biodegradability. Proper waste disposal and PPE (gloves, goggles) are mandatory .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.